![molecular formula C15H19N3O5 B6427949 (pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate CAS No. 2034538-73-1](/img/structure/B6427949.png)
(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate is a complex organic compound that features a pyridine ring, a carbamate group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of pyridin-2-ylmethanol with 2-(2-aminoethoxy)ethanol to form the corresponding carbamate. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds similar to (pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate exhibit significant anticancer properties. A study highlighted that derivatives of pyridine and dioxopyrrolidine have been synthesized and evaluated for their effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation .
- Antimicrobial Properties
-
Neuroprotective Effects
- Preliminary research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier is particularly noteworthy, allowing it to exert effects on central nervous system targets .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
Case Studies
- Case Study: Anticancer Efficacy
-
Case Study: Antimicrobial Activity
- In another investigation, researchers tested the antimicrobial efficacy of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that the compound demonstrated significant inhibition zones, suggesting its potential as a lead compound in antibiotic development .
- Case Study: Neuroprotection
Mechanism of Action
The mechanism of action of (pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the presence of an amide group instead of a carbamate group.
Pyridin-2-yl pyrimidine derivatives: These compounds contain a pyridine ring fused with a pyrimidine ring, offering different biological activities.
N-isoquinolin-1-yl carbamates: These compounds feature an isoquinoline ring instead of a pyridine ring, leading to variations in reactivity and applications.
Uniqueness
(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate is unique due to its combination of a pyridine ring, carbamate group, and pyrrolidinone moiety. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-13-4-5-14(20)18(13)8-10-22-9-7-17-15(21)23-11-12-3-1-2-6-16-12/h1-3,6H,4-5,7-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGQPFHEZHHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)OCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.